molecular formula C14H19N3O B602018 3-Descarboxy Imazethapyr CAS No. 89084-60-6

3-Descarboxy Imazethapyr

Cat. No.: B602018
CAS No.: 89084-60-6
M. Wt: 245.33
InChI Key:
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Description

Synthesis Analysis

Imazethapyr, a chiral herbicide, has been reported to have enantioselective biological activities . It affects chlorophyll synthesis and photosynthesis in Arabidopsis thaliana . The R-IM form of Imazethapyr inhibits the transcription of chl M more than the S-IM form, reducing chlorophyll synthesis .


Molecular Structure Analysis

The molecular structure of 3-Descarboxy Imazethapyr is represented by the formula C14H19N3O . The compound has a molecular weight of 245.32 g/mol .


Chemical Reactions Analysis

Imazethapyr is known to affect chlorophyll synthesis and photosynthesis . The amino group of imazethapyr can be transformed to a corresponding dithiocarbamate derivative, which reacts with copper(I) perchlorate to form a yellow-colored complex .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Herbicide Use and Human Cancer Risk

Research conducted as part of the U.S. Agricultural Health Study investigated the link between imazethapyr, a widely used crop herbicide, and cancer incidence among pesticide applicators. The study found significant trends in risk with increasing lifetime exposure to imazethapyr for bladder and colon cancer. This suggests a potential risk in the use of imazethapyr and similar compounds (Koutros et al., 2009).

Phytotoxicity and Plant Physiology

A study examined the enantioselectivity between R- and S-Imazethapyr (IM) in rice, showing that R-IM inhibits acetolactate synthase (ALS) activity more than S-IM, leading to reduced branched-chain amino acids (BCAAs) synthesis and affecting other metabolic pathways. This indicates a stronger toxicity of R-IM against plants, providing insights into the physiological and molecular mechanisms of IM's herbicidal action (Qian et al., 2011).

Soil Residues and Crop Sensitivity

Research on the sensitivity of oilseed rape (Brassica napus L.) to soil residues of imazethapyr highlighted the significant impact of increasing imazethapyr soil residue on root and shoot biomass production. The study suggests high sensitivity of oilseed rape to imazethapyr residues, underlining the need for careful herbicide application in fields with potential oilseed rape cultivation (Mehdizadeh, 2019).

Symbiotic Plant Interactions

Imazethapyr's effect on pea-Rhizobium symbiosis was explored, showing that higher concentrations of imazethapyr applied preemergence damaged symbiotic plants more than nitrate-reducing pea plants. The study found that imazethapyr primarily inhibits symbiotic plant growth rather than directly affecting the bacteria, impacting nodule initiation more than nodule development (González et al., 1996).

Root Proteome and Herbicide Toxicity

An investigation into Arabidopsis thaliana exposed to Imazethapyr revealed that IM affects multiple key biochemical pathways beyond BCAA synthesis. The study found differential expression of numerous proteins in response to IM treatment, suggesting complex toxicity mechanisms involving changes in sugar and starch metabolism, root cell walls, and microbial community structure (Qian et al., 2015).

Phyllosphere Microbial Communities

Research on the effects of Imazethapyr residues on Arabidopsis thaliana showed enantioselective impacts on plant growth, photosynthetic efficiency, metabolism, and leaf microorganisms. The study provides insights into the harmfulness of pesticide residues, their regulation of plant metabolism, and potential risks related to pathogenic bacterial accumulation on leaves (Zhao et al., 2020).

Mechanism of Action

Imazethapyr is a chiral herbicide that inhibits the synthesis of branched-chain amino acids (BCAAs) . It exerts its toxic effects mainly through the inhibition of acetolactate synthase activity .

Safety and Hazards

Imazethapyr is classified as Aquatic Acute 3 and Aquatic Chronic 1 according to UN GHS criteria . It is very toxic to aquatic life with long-lasting effects . The compound may form a combustible dust concentration in the air .

Future Directions

Future regulation of auxin and DIMBOA levels in plants may be possible through appropriate methods, thus regulating the plant growth-defense balance under herbicide stress . This insight into the interference mechanism of herbicides to the plant growth-defense system will facilitate the design of improved strategies for herbicide detoxification .

Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPWANUEKPAZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Descarboxy Imazethapyr
Reactant of Route 2
3-Descarboxy Imazethapyr
Reactant of Route 3
3-Descarboxy Imazethapyr
Reactant of Route 4
3-Descarboxy Imazethapyr
Reactant of Route 5
3-Descarboxy Imazethapyr
Reactant of Route 6
3-Descarboxy Imazethapyr

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